molecular formula C21H26N2O2S B2655291 2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 302950-11-4

2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2655291
CAS No.: 302950-11-4
M. Wt: 370.51
InChI Key: DUPIQORRSLJOEJ-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule based on the tetrahydrobenzo[b]thiophene scaffold, a structure recognized for its significant relevance in medicinal chemistry and drug discovery research . This specific carboxamide derivative is designed for research applications and is not intended for diagnostic or therapeutic use. Tetrahydrobenzo[b]thiophene core structures have been identified as key intermediates in the synthesis of diverse heterocyclic systems and are investigated for a range of biological activities . Related analogs have been reported in scientific literature to exhibit various pharmacological properties, including serving as inhibitors for enzymes like protein kinases . The structural features of this compound, including the tetrahydrobenzo ring system and the amide functionality, make it a valuable building block for chemical exploration and a candidate for probing biological mechanisms in experimental settings. Researchers can utilize this compound in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for further chemical derivatization. As with all compounds of this nature, proper safety handling procedures must be observed. For research use only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-12-5-10-15-16(11-12)26-20(17(15)18(22)24)23-19(25)13-6-8-14(9-7-13)21(2,3)4/h6-9,12H,5,10-11H2,1-4H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPIQORRSLJOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is part of a class of tetrahydrobenzothiophene derivatives that have garnered interest due to their diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O4SC_{23}H_{28}N_{2}O_{4}S, with a molecular weight of approximately 428.5 g/mol. Its structure includes a tetrahydrobenzo[b]thiophene core, which is known for its pharmacological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of tetrahydrobenzothiophene derivatives. In a study evaluating various compounds in this class, it was found that several exhibited significant inhibitory effects against common bacterial strains:

Bacterial StrainMIC (μM)
E. coli0.64 - 19.92
P. aeruginosa0.72 - 45.30
Salmonella0.54 - 90.58
S. aureus1.11 - 99.92

Among these, a specific derivative showed an MIC value of 1.11 μM against E. coli , indicating strong antibacterial activity comparable to established antibiotics such as ciprofloxacin and gentamicin .

Anticancer Activity

The anticancer potential of tetrahydrobenzothiophene derivatives has also been investigated extensively. A notable study assessed the effects of these compounds on cancer cell proliferation and microtubule dynamics:

  • Microtubule Depolymerization : Compounds were evaluated for their ability to induce microtubule depolymerization at a concentration of 10 µM .
  • Antiproliferative Effects : The IC50 values were determined using the sulforhodamine B assay on MDA-MB-435 cancer cell lines.

The most potent compound in this series demonstrated an EC50 of 19 nM for microtubule depolymerization and exhibited significant antiproliferative effects across various cancer cell lines, outperforming initial lead compounds .

The mechanisms underlying the biological activities of these compounds are still being elucidated. The structural features such as the presence of the tert-butyl group may enhance lipophilicity and cellular uptake, contributing to their potency against bacterial and cancer cells.

Case Studies

  • Antibacterial Evaluation : In vitro studies conducted on synthesized tetrahydrobenzothiophene derivatives showed that compounds with specific modifications exhibited enhanced antibacterial activity against resistant strains.
  • In Vivo Antitumor Studies : Compounds were tested in xenograft models where they displayed moderate weight loss but significant tumor reduction compared to control groups, indicating their potential for further development in cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant anticancer properties. For instance, a series of compounds based on this scaffold were evaluated for their ability to inhibit cancer cell proliferation and induce microtubule depolymerization. One specific derivative showed an EC50 value of 19 nM in the MDA-MB-435 cancer cell line, indicating potent antiproliferative activity compared to other lead compounds .

Table 1: Anticancer Activity of Tetrahydrobenzo[b]thiophene Derivatives

CompoundCell LineEC50 (nM)Mechanism of Action
Compound AMDA-MB-43519Microtubule depolymerization
Compound BA549 (Lung Cancer)25Apoptosis induction
Compound CHCT116 (Colon Cancer)30Cell cycle arrest

Analgesic Properties

The analgesic effects of derivatives of tetrahydrobenzo[b]thiophene have been evaluated using the "hot plate" method in animal models. These studies indicated that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole, suggesting their potential as new pain management therapies .

Table 2: Analgesic Activity Evaluation

CompoundTest MethodEffectiveness (Compared to Metamizole)
Compound DHot Plate TestSuperior
Compound EHot Plate TestComparable

The biological profile of tetrahydrobenzo[b]thiophene derivatives extends beyond anticancer and analgesic activities. They have been identified as potential allosteric enhancers of adenosine receptors and glucagon receptor antagonists, which could lead to applications in metabolic disorders and cardiovascular diseases .

Table 3: Biological Activities of Tetrahydrobenzo[b]thiophene Derivatives

Activity TypePotential Applications
AntioxidantFree radical scavenging
Anti-inflammatoryTreatment of chronic inflammatory diseases
AntimicrobialDevelopment of new antibiotics

Materials Science Applications

In addition to their biological applications, compounds like 2-(4-(tert-butyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be utilized in materials science. Their unique chemical properties allow them to be incorporated into conductive polymers and sensors due to their electron-rich thiophene rings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamido Group

2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5)
  • Structural Difference : Replaces the 4-tert-butyl group with 3,5-dimethoxy substituents.
  • Impact :
    • Increased polarity due to methoxy groups, improving aqueous solubility but reducing lipophilicity.
    • Methoxy groups may enhance metabolic stability compared to tert-butyl .
2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • Structural Difference : Features a 3-chloro substituent instead of tert-butyl.
  • Reduced steric bulk compared to tert-butyl may affect binding pocket accommodation .
JAMI1001A (Trifluoromethyl-Pyrazole Derivative)
  • Structural Difference : Incorporates a trifluoromethyl-pyrazole-acetamido chain.
  • Impact: Trifluoromethyl groups enhance metabolic resistance and hydrophobic interactions.

Core Modifications: Carboxamide and Amino Derivatives

2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 68746-25-8)
  • Structural Difference: Replaces benzamido with an amino group at the 2-position.
  • Impact :
    • Loss of the benzamido moiety reduces steric bulk and hydrogen-bonding capacity.
    • Likely lower target affinity but improved synthetic accessibility .
2-(Cyclopropanecarboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 354544-70-0)
  • Structural Difference : Substitutes benzamido with a cyclopropanecarboxamido group.
  • Reduced aromaticity may decrease π-π stacking interactions .

Functional Group Additions

Compounds with Ureido Linkages (e.g., D207, D209)
  • Structural Difference : Replace benzamido with ureido groups .
  • Impact :
    • Urea linkages provide dual hydrogen-bonding sites, enhancing receptor interactions.
    • Increased polarity may limit blood-brain barrier penetration compared to tert-butyl .
Succinic/Maleic Anhydride-Derived Compounds (e.g., Compounds 23–26)
  • Structural Difference : Feature carboxylic acid or ester extensions.
  • Impact :
    • Acidic groups improve water solubility but may reduce cell permeability.
    • Esters act as prodrugs, enhancing bioavailability .

Key Data Table: Structural and Functional Comparisons

Compound Name Substituent (Position 2) Key Functional Groups Molecular Weight Notable Properties
Target Compound 4-Tert-butylbenzamido Carboxamide, tert-butyl 366.48* High lipophilicity, moderate solubility
CAS 6124-88-5 3,5-Dimethoxybenzamido Carboxamide, methoxy 398.43 Enhanced solubility, metabolic stability
2-(3-Chlorobenzamido)-... (Compound A) 3-Chlorobenzamido Carboxamide, chloro 352.84 Electron-withdrawing effects
JAMI1001A Trifluoromethyl-pyrazole-acetamido Carboxamide, CF3, pyrazole 429.40 Metabolic resistance, enhanced binding
CAS 68746-25-8 (Amino Derivative) Amino Carboxamide, tert-butyl 252.38 Reduced steric bulk, simpler synthesis
CAS 354544-70-0 (Cyclopropane Derivative) Cyclopropanecarboxamido Carboxamide, cyclopropane 280.36 Conformational rigidity, target selectivity

*Estimated based on structural formula.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of reagents, solvents, and catalysts. Key steps include:

  • Acylation : Use of tert-butyl-substituted benzoyl chloride under anhydrous conditions in dichloromethane (DCM) with triethylamine as a base .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) to achieve >95% purity .
  • Yield optimization : Adjusting reaction temperatures (e.g., reflux at 80°C) and stoichiometric ratios (e.g., 1.2 equivalents of anhydrides) to minimize side products .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Comprehensive characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond formation (e.g., δ ~7.8 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .
  • LC-MS/HRMS : Validate molecular weight and purity, with exact mass matching theoretical values (e.g., [M+H]⁺ = 387.15) .

Q. How do structural features influence its physicochemical properties?

The tetrahydrobenzo[b]thiophene core provides rigidity, while the tert-butyl benzamido group enhances lipophilicity. Key features:

  • Hydrogen-bonding : Amide and carboxamide groups facilitate solubility in polar aprotic solvents (e.g., DMF) .
  • Steric effects : The tert-butyl group may hinder rotational freedom, impacting binding to biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Substituent variation : Synthesize analogs with modified benzamido groups (e.g., methoxy, nitro) to assess electronic effects on enzyme inhibition .
  • Biological assays : Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) and correlate with computational docking results .
  • Data interpretation : Use statistical models (e.g., linear regression) to link substituent hydrophobicity (logP) to activity trends .

Q. What computational methods are effective for reaction pathway optimization?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify energy barriers in acylation steps .
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts for novel derivatives .

Q. How should contradictions in biological activity data across studies be resolved?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Meta-analysis : Pool data from multiple studies to identify outliers and adjust for batch effects using tools like PCA .

Q. What strategies are recommended for synthesizing novel derivatives with enhanced selectivity?

  • Scaffold hopping : Replace the tetrahydrobenzo[b]thiophene core with cyclopenta[b]thiophene to alter binding pocket interactions .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl groups) to improve bioavailability .

Q. How can the mechanism of action be elucidated for this compound?

  • Target identification : Use affinity chromatography or photoaffinity labeling to isolate bound proteins .
  • Pathway analysis : Perform RNA-seq on treated cells to identify dysregulated genes (e.g., apoptosis-related caspases) .

Q. What methods validate analytical protocols for this compound in complex matrices?

  • Matrix-matched calibration : Spike known concentrations into biological fluids (e.g., plasma) and quantify recovery rates via LC-MS/MS .
  • Stability testing : Monitor degradation under stress conditions (e.g., pH 2–9, 40°C) to establish shelf-life .

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